
Asciminib
説明
アスキミニブは、Scemblixというブランド名で販売されている、フィラデルフィア染色体陽性慢性骨髄性白血病(Ph+ CML)の治療に使用される薬剤です。これは、ABLミリストイルポケット(STAMP)を特異的に標的とする新しいタイプのチロシンキナーゼ阻害剤であり、ATP結合部位を標的とする他の治療法とは異なります .
作用機序
アスキミニブは、BCR-ABL1タンパク質のユニークな部位であるABLミリストイルポケットを特異的に標的とすることで効果を発揮します。この結合は、白血病細胞の制御されない増殖の原因となるBCR-ABL1融合タンパク質の活性を阻害します。ATP結合部位を標的とする他の阻害剤とは異なり、アスキミニブのユニークなメカニズムにより、他の治療法に影響を与える耐性変異を克服できます。
準備方法
合成経路と反応条件
アスキミニブの合成には、市販の出発物質から始まる複数のステップが含まれます。主なステップは次のとおりです。
ピリジン核の形成: ピリジン核は、ニトロ化、還元、環化を含む一連の反応によって合成されます。
ピラゾール環の導入: ピラゾール環は、ヒドラジン誘導体との縮合反応によって導入されます。
ヒドロキシピロリジン部分の形成: これは、適切なピロリジン誘導体を適切な試薬と反応させてヒドロキシル基を導入することを含みます。
最終的なカップリング: 最後のステップは、ピリジン核をピラゾール部分とヒドロキシピロリジン部分と特定の条件下でカップリングさせてアスキミニブを生成します.
工業生産方法
アスキミニブの工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。これには、高収率反応、効率的な精製方法、および最終製品の純度と効力を保証するための厳格な品質管理措置の使用が含まれます .
化学反応の分析
反応の種類
アスキミニブは、次を含むさまざまな化学反応を受けます。
酸化: アスキミニブは、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化剤、アミンやアルコールなどの求核剤.
主要な生成物
これらの反応から形成される主要な生成物は、異なる薬理学的特性または改善された効力を有する可能性のあるアスキミニブのさまざまな誘導体です。
科学研究への応用
アスキミニブは、科学研究において幅広い用途があります。
化学: チロシンキナーゼ阻害剤とその標的との相互作用を研究するためのモデル化合物として使用されます。
生物学: 慢性骨髄性白血病の分子メカニズムとABLミリストイルポケットの役割を理解するのに役立ちます。
医学: 主にPh+ CMLの治療に使用され、特に他のチロシンキナーゼ阻害剤に抵抗性または不耐性のある患者に役立ちます。
産業: 同様の経路を標的とする新しい治療薬の開発に使用されます。
科学的研究の応用
Clinical Applications
- Chronic Phase CML Treatment
- Resistance Management
- Real-World Effectiveness
Efficacy Data
The following table summarizes key efficacy outcomes from pivotal trials involving this compound:
Study Name | Population | Treatment Regimen | MMR at 24 Weeks | MMR at 96 Weeks | Adverse Events |
---|---|---|---|---|---|
ASCEMBL | CML-CP after ≥2 TKIs | This compound 40 mg b.i.d. vs Bosutinib 500 mg q.d. | 25.5% vs 13.2% | 37.6% vs 15.8% | Fewer grade ≥3 AEs with this compound |
Real-World Study | CML-CP post-TKI | This compound (varied doses) | 67% achieved MR3 | Not reported | Low discontinuation rates |
Safety Profile
This compound has shown a favorable safety profile compared to other TKIs. In studies, it was associated with lower rates of treatment discontinuation and dose adjustments due to adverse events . The most common side effects included mild gastrointestinal disturbances and fatigue, which were manageable in most cases.
Ongoing Research and Future Directions
Several ongoing clinical trials are exploring the potential of this compound in various settings:
Phase | Study Title | Treatment Comparison | Target Population |
---|---|---|---|
III | ASC4START | This compound 80 mg q.d. vs Nilotinib 300 mg b.i.d. | Newly diagnosed CP-CML |
IIIb | NCT04971226 | This compound vs Investigator-selected TKIs | Newly diagnosed CP-CML |
II | NCT05384587 | This compound monotherapy in second-line treatment | CP-CML failed 1L-TKI |
These studies aim to further establish this compound's role in first-line therapy and its combination with other agents.
類似化合物との比較
類似化合物
イマチニブ: CML治療に使用される最初のチロシンキナーゼ阻害剤であり、ATP結合部位を標的としています。
ダサチニブ: より幅広い活性を示す第2世代の阻害剤ですが、ATP結合部位も標的としています。
ニロチニブ: イマチニブよりも効力が高まっている別の第2世代の阻害剤ですが、標的部位は同様です。
アスキミニブの独自性
アスキミニブの独自性は、ABLミリストイルポケットを標的とする能力にあります。これは、CMLの耐性のある形態に対して有効な代替の作用機序を提供します。これは、他のチロシンキナーゼ阻害剤に反応しない患者にとって貴重な選択肢となります。
生物活性
Asciminib, marketed as Scemblix, is a first-in-class allosteric inhibitor specifically designed to target the BCR::ABL1 oncoprotein, which plays a crucial role in the pathogenesis of chronic myeloid leukemia (CML). Its unique mechanism of action, specifically targeting the ABL myristoyl pocket (STAMP), distinguishes it from traditional tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and relevant case studies.
This compound operates through an allosteric binding mechanism, which alters the conformation of the BCR::ABL1 protein. By binding to the myristoyl pocket, this compound inhibits the activation of the ABL kinase and subsequent downstream signaling pathways. This mechanism is particularly advantageous as it retains efficacy against certain mutations known to confer resistance to conventional TKIs, such as T315I .
Pharmacodynamics
The pharmacodynamics of this compound reveal its potency and selectivity:
- IC50 Values : this compound exhibits an IC50 value of approximately 0.61 nM for BCR::ABL1-dependent cells, while for T315I mutant cells, this value rises to 7.64 nM, necessitating higher doses for effective treatment in resistant cases .
- Combination Therapy : Studies have shown that this compound can enhance the efficacy of other TKIs like nilotinib by decreasing its binding free energy, thereby potentially allowing for reduced dosages and lower resistance development .
Clinical Efficacy
This compound has been evaluated in several clinical trials, notably in patients with CML who are resistant or intolerant to at least two prior TKIs. The results from these studies underscore its therapeutic potential:
Phase III Trials
- ASCEMBL Trial : This trial compared this compound (40 mg twice daily) with bosutinib (500 mg once daily) in patients with CML-CP resistant or intolerant to TKIs. Key findings include:
- Major Molecular Response (MMR) : At week 24, MMR rates were significantly higher in the this compound group (25.5%) compared to bosutinib (13.2%) with a p-value of 0.029 .
- Safety Profile : this compound demonstrated fewer grade ≥3 adverse events (50.6% vs 60.5%) and lower treatment discontinuation rates due to adverse effects (5.8% vs 21.1%) compared to bosutinib .
Case Studies and Research Findings
Several case studies have illustrated the real-world effectiveness of this compound:
- Long-term Efficacy : In patients who achieved MMR with this compound therapy, long-term follow-up indicated sustained responses and minimal progression rates over extended periods .
- Adverse Event Management : Clinical observations noted that adverse events associated with this compound were manageable and less severe than those reported with other TKIs, enhancing patient compliance and quality of life .
Data Summary
The following table summarizes key clinical trial findings related to this compound:
Parameter | This compound | Bosutinib | P-value |
---|---|---|---|
MMR at Week 24 | 25.5% | 13.2% | 0.029 |
Grade ≥3 Adverse Events | 50.6% | 60.5% | N/A |
Treatment Discontinuation Rate | 5.8% | 21.1% | N/A |
特性
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVZXURTCKPRDQ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF2N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
In most patients with chronic myeloid leukemia (CML), progression of the disease is driven primarily by a translocation of the Philadelphia chromosome that creates an oncogenic fusion gene, _BCR-ABL1_, between the _BCR_ and _ABL1_ genes. This fusion gene produces a resultant fusion protein, BCR-ABL1, which exhibits elevated tyrosine kinase and transforming activities that contribute to CML proliferation. Asciminib is an allosteric inhibitor of the BCR-ABL1 tyrosine kinase. It binds to the myristoyl pocket of the ABL1 portion of the fusion protein and locks it into an inactive conformation, preventing its oncogenic activity. | |
Record name | Asciminib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12597 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1492952-76-7 | |
Record name | Asciminib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1492952767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asciminib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12597 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASCIMINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F3R18W77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。